molecular formula C11H14N4O3S B2492517 Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 891118-65-3

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No.: B2492517
CAS No.: 891118-65-3
M. Wt: 282.32
InChI Key: YHEPFICCZSDMNY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a chemical compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate typically involves the following steps:

  • Formation of the Triazolopyrimidinone Core: The core structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

  • Thiolation: The resulting triazolopyrimidinone is then subjected to thiolation reactions to introduce the thioether group.

  • Esterification: Finally, the thiolated product undergoes esterification with ethanol to yield the final compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thioether group to sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the compound to simpler thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Amides, esters, and thioesters.

Scientific Research Applications

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, including its use as a lead compound for drug development.

  • Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is structurally similar to other triazolopyrimidines and thioesters. Some similar compounds include:

  • 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the thioether group and the triazolopyrimidinone core, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-18-9(17)7(3)19-11-14-13-10-12-8(16)5-6(2)15(10)11/h5,7H,4H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPFICCZSDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C2N1C(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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